molecular formula C12H8F3N3O3S B5999487 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID

4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID

Cat. No.: B5999487
M. Wt: 331.27 g/mol
InChI Key: ZCFCRMCNEJRPSP-UHFFFAOYSA-N
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Description

4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID is a complex organic compound that features a trifluoromethyl group, an aniline moiety, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through a cyclization reaction involving a thioamide and a halogenated nitrile under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Aniline Derivative: The aniline derivative is coupled with the isothiazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the trifluoromethyl position.

Scientific Research Applications

4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The isothiazole ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline.

    3-(Trifluoromethyl)aniline: An aromatic amine with a trifluoromethyl group.

Uniqueness

4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID is unique due to the presence of both the isothiazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-3-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3S/c13-12(14,15)5-2-1-3-6(4-5)17-10(19)8-7(16)9(11(20)21)22-18-8/h1-4H,16H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFCRMCNEJRPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NSC(=C2N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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